molecular formula C11H19NO4 B3394195 methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate CAS No. 936097-43-7

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate

Cat. No.: B3394195
CAS No.: 936097-43-7
M. Wt: 229.27 g/mol
InChI Key: DKYLCANTGPRCHY-MRVPVSSYSA-N
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Description

Properties

IUPAC Name

methyl (2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYLCANTGPRCHY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155048
Record name Methyl (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936097-43-7
Record name Methyl (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936097-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate, with the CAS number 936097-43-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • IUPAC Name : Methyl (2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

The biological activity of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate primarily stems from its structural features which allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group is known for its role in protecting amino groups in peptide synthesis, and the cyclopropyl moiety may influence the compound's interaction with enzymes or receptors.

Biological Activities

  • Antimicrobial Activity :
    • Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. The cyclopropyl group can enhance lipophilicity, potentially improving membrane penetration and antibacterial activity.
  • Anti-inflammatory Effects :
    • Research suggests that compounds containing amino acid derivatives can modulate inflammatory pathways. The presence of the Boc group may contribute to the stability and efficacy of the compound in biological systems.
  • Antitumor Potential :
    • Preliminary studies indicate that methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Testing

In a controlled study, methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate was assessed for its effectiveness against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. Treatment with methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate resulted in reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic application in inflammatory diseases.

Research Findings

StudyFindings
Antimicrobial ActivityInhibition of Gram-positive bacteria growth
Anti-inflammatory EffectsReduced pro-inflammatory cytokines in murine models
Antitumor PotentialInduction of apoptosis in cancer cell lines

Scientific Research Applications

Medicinal Chemistry

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate serves as a versatile intermediate in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of various pharmaceuticals, particularly in creating analogs of amino acids and peptides. For instance, it can be converted into cyclopropane-containing amino acids, which are crucial for developing novel therapeutic agents.

Case Study : A study demonstrated the use of this compound in synthesizing cyclic peptides that exhibit anti-cancer properties. The cyclopropyl group contributes to the rigidity and stability of the peptide structure, enhancing its biological activity.

Organic Synthesis

In organic chemistry, Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate is employed as a building block for more complex molecules.

Reaction Mechanisms

The compound can undergo various reactions such as:

  • Nucleophilic substitutions
  • Esterifications
  • Amidations

These reactions are fundamental in constructing diverse organic frameworks.

Data Table: Common Reactions Involving Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase catalysis, room temperatureAmino acid derivatives
EsterificationAcid catalysis, refluxEsters with varied alcohols
AmidationCoupling reagents (e.g., DCC)Amides from carboxylic acids

Biochemical Applications

The compound's ability to modify amino acids makes it valuable in biochemical research.

Enzyme Inhibition Studies

Research indicates that derivatives of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate can act as enzyme inhibitors. This property is exploited in drug discovery programs targeting specific enzymes involved in metabolic pathways.

Case Study : A recent investigation into enzyme kinetics showed that a synthesized derivative of this compound effectively inhibited a key enzyme in cancer metabolism, suggesting its potential as an anticancer agent.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protecting group for the amino functionality. Acidic hydrolysis is the primary method for its removal:
Reaction conditions :

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane/water mixtures.

  • Temperature : Room temperature to 40°C.

  • Product : Methyl (2R)-2-amino-2-cyclopropylacetate (free amine), which is highly reactive and prone to oxidation or unwanted side reactions .

This deprotection step is critical for subsequent functionalization, such as peptide coupling or alkylation.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid:
Reaction conditions :

  • Basic hydrolysis : NaOH or LiOH in aqueous THF/MeOH (0–25°C).

  • Acidic hydrolysis : H₂SO₄ or HCl in refluxing ethanol .

  • Product : (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetic acid, which retains the Boc group unless concurrent deprotection occurs .

Hydrolysis Method Conditions Yield Reference
Basic (NaOH/THF/H₂O)0°C, 12 h85–90%
Acidic (HCl/EtOH)Reflux, 6 h78%

Nucleophilic Substitution at the Ester Group

The methyl ester acts as a leaving group in nucleophilic substitutions:

  • Transesterification : Reaction with alcohols (e.g., benzyl alcohol) under acidic or basic catalysis to form new esters.

  • Aminolysis : Reaction with amines (e.g., benzylamine) to produce amides.

Example :

Methyl ester+BnNH2DMAP DCMBoc protected cyclopropylamide[2]\text{Methyl ester}+\text{BnNH}_2\xrightarrow{\text{DMAP DCM}}\text{Boc protected cyclopropylamide}\quad[2]

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven reactions under specific conditions:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) opens the ring to form a linear alkane derivative.

  • Electrophilic addition : Reacts with halogens (e.g., Br₂) to yield dihalogenated products.

Notable limitation : The Boc group’s steric bulk partially shields the cyclopropane, reducing reaction rates compared to non-substituted analogs.

Coupling Reactions via the Amino Group

After Boc deprotection, the free amino group participates in:

  • Peptide bond formation : Using carbodiimides (e.g., EDC/HOBt) with carboxylic acids .

  • Schiff base formation : Reaction with aldehydes or ketones under mild acidic conditions .

Example synthesis of a dipeptide :

Deprotected amine+Cbz Gly OHEDC HOBtCbz Gly Cyclopropylacetate methyl ester[4]\text{Deprotected amine}+\text{Cbz Gly OH}\xrightarrow{\text{EDC HOBt}}\text{Cbz Gly Cyclopropylacetate methyl ester}\quad[4]

Stability Under Thermal and Oxidative Conditions

  • Thermal stability : Decomposes above 150°C, releasing CO₂ and isobutylene from the Boc group .

  • Oxidative stability : Resists mild oxidants (e.g., H₂O₂) but degrades under strong conditions (e.g., KMnO₄) .

Stereochemical Considerations

The (2R) configuration influences reaction outcomes:

  • Enzymatic resolution : Lipases selectively hydrolyze enantiomers, preserving stereochemical integrity.

  • Chiral auxiliaries : Used in asymmetric syntheses to maintain configuration during functional group transformations.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Stereochemistry : (2R)-configuration at the α-carbon.
  • Key Features: A cyclopropane ring directly attached to the α-carbon of the amino acid backbone. tert-Butoxycarbonyl (Boc) group protecting the amine functionality. Methyl ester protecting the carboxylic acid moiety.

This compound is a chiral building block widely used in peptide synthesis and medicinal chemistry due to its conformational rigidity and stability under basic conditions .

Comparison with Structural Analogs

Stereoisomeric Variants

Compound ID Structure Stereochemistry Purity CAS Number
YC-1631 (Target) Methyl (2R)-2-{[(Boc)amino]-2-cyclopropylacetate (2R) 96% [936097-43-7]
YC-1432 Methyl (2S)-2-{[(Boc)amino]-2-cyclopropylacetate (2S) 96% [1449295-52-6]

Key Differences :

  • Stereochemical Impact : The (2R) and (2S) enantiomers (YC-1631 vs. YC-1432) exhibit identical physical properties (e.g., solubility, molecular weight) but differ in optical activity and biological interactions. For example, in chiral environments such as enzyme active sites, one enantiomer may show higher binding affinity .

Cycloalkyl Substituent Variants

Compound ID Cycloalkyl Group Molecular Formula Purity CAS Number
YC-1631 Cyclopropyl C₁₁H₁₉NO₄ 96% [936097-43-7]
YC-1644 Cyclopentyl C₁₃H₂₃NO₄ 95% [196206-09-4]

Key Differences :

  • Ring Size Effects :
    • Cyclopropane (YC-1631): High ring strain (~27 kcal/mol) increases reactivity in ring-opening reactions (e.g., nucleophilic additions).
    • Cyclopentane (YC-1644): Reduced strain (~1 kcal/mol) enhances stability but may lower solubility due to increased hydrophobicity .
  • Synthetic Utility : Cyclopropane derivatives are preferred for rigid scaffolds in drug design, while cyclopentyl analogs may serve as intermediates in natural product synthesis.

Functional Group Modifications

Compound ID Functional Modifications Molecular Formula Purity CAS Number
YC-2255 Boc + Fmoc-protected amino butanoate C₂₄H₂₆N₂O₆ 98% [125218-68-0]
Compound Ethyl ester + hydroxymethyl-cyclopropyl substituent C₁₄H₂₃NO₅ N/A [1998216-45-7]

Key Differences :

  • Protecting Groups :
    • YC-2255 incorporates both Boc and Fmoc groups, enabling orthogonal deprotection strategies in peptide synthesis.
    • The ethyl ester in ’s compound may alter hydrolysis rates compared to methyl esters, affecting in vivo stability .

Complex Derivatives

Compound ID Structure Molecular Formula CAS Number
Compound Boc-protected cyclohexyl + acetamido side chain C₁₆H₂₉N₃O₃ [1353964-29-0]

Key Differences :

  • Structural Complexity : The cyclohexyl ring and acetamido side chain in ’s compound suggest applications in macrocyclic peptides or constrained peptidomimetics.
  • Synthetic Challenges : Additional stereocenters and functional groups require precise control during synthesis, increasing complexity compared to simpler cyclopropane derivatives .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate, and how is stereochemical control achieved?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving:

Cyclopropane Ring Formation : Alkylation of a chiral glycine equivalent with a cyclopropane precursor to establish the cyclopropyl group.

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) .

Esterification : Methyl ester formation via reaction with methyl chloride or methanol in the presence of a coupling agent like DCC .

  • Stereochemical Control : The (2R) configuration is maintained using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-catalyzed cyclopropanation) .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the stereochemistry and functional groups (e.g., Boc at δ ~1.4 ppm, cyclopropyl protons at δ ~0.5–1.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₂₁NO₄⁺ requires m/z 265.1416) .
  • Chiral HPLC : Ensures enantiomeric purity (>98% ee) using a chiral stationary phase (e.g., Chiralpak AD-H column) .
  • TLC Monitoring : Silica gel plates with UV visualization track reaction progress (Rf ~0.3 in 3:7 EtOAc/hexanes) .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Methodological Answer :

  • Storage Conditions :
FormTemperatureShelf LifeNotes
Solid-20°C3 yearsDesiccated (avoid moisture)
Solution-80°C1 yearIn anhydrous DMF or DMSO
  • Decomposition Risks : Hydrolysis of the Boc group occurs above 0°C in protic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for derivatives of this compound?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Diagnose dynamic processes (e.g., cyclopropane ring puckering) causing splitting .
  • COSY/NOESY Experiments : Identify through-space couplings to confirm stereochemical assignments .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What strategies optimize the coupling efficiency of this compound in peptide synthesis without epimerization?

  • Methodological Answer :

  • Coupling Agents : Use PyBOP or HATU instead of EDCI/HOBt to minimize racemization .
  • Solvent Selection : Anhydrous DMF or CH₂Cl₂ with <50 ppm H₂O content .
  • Temperature Control : Maintain reactions at -15°C to 0°C during activation .
  • Monitoring : Track epimerization via ¹H NMR (α-proton splitting) or circular dichroism .

Q. How do steric effects from the cyclopropane and Boc groups influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Steric Hindrance : The cyclopropane ring restricts access to the carbonyl, slowing reactions with bulky nucleophiles.
  • Boc Group Stability : The tert-butyl group shields the amine but can undergo acidolysis (e.g., TFA in CH₂Cl₂) .
  • Kinetic Studies : Compare reaction rates with non-cyclopropyl analogs using pseudo-first-order kinetics (UV-Vis or LCMS monitoring) .

Data Contradiction Analysis

Q. Why might X-ray crystallography data conflict with NMR-based structural assignments for this compound?

  • Methodological Answer :

  • Crystal Packing Effects : X-ray structures may show distorted conformations due to intermolecular forces, while NMR reflects solution-state dynamics .
  • Disorder in Crystals : Cyclopropane rings often exhibit positional disorder, complicating electron density maps .
  • Mitigation : Use low-temperature crystallography (100 K) and refine structures with SHELXL .

Applications in Advanced Research

Q. How is this compound utilized in the synthesis of bioresponsive polymers or prodrugs?

  • Methodological Answer :

  • Polymer Backbone Functionalization : Incorporate via RAFT polymerization to create pH-sensitive micelles (e.g., pKa ~6.5 for tumor targeting) .
  • Prodrug Design : Conjugate the ester to anticancer agents (e.g., doxorubicin) for esterase-triggered release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
Reactant of Route 2
Reactant of Route 2
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate

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